molecular formula C7H6FNO4S B2934118 (3-Nitrophenyl)methanesulfonyl fluoride CAS No. 2137936-30-0

(3-Nitrophenyl)methanesulfonyl fluoride

Cat. No. B2934118
CAS RN: 2137936-30-0
M. Wt: 219.19
InChI Key: NEHJHAMCKIXOQT-UHFFFAOYSA-N
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Description

“(3-Nitrophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2137936-30-0 . It has a molecular weight of 219.19 . It is typically in powder form .


Molecular Structure Analysis

The IUPAC name for “(3-Nitrophenyl)methanesulfonyl fluoride” is given as (3-nitrophenyl)methanesulfonyl fluoride . The InChI code for this compound is 1S/C7H6FNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 .


Physical And Chemical Properties Analysis

“(3-Nitrophenyl)methanesulfonyl fluoride” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organocatalytic Reactions

The addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, catalyzed by secondary amines, showcases its role in producing fluorinated derivatives. This process is noted for its enantioselectivity, providing access to compounds with potential medicinal and material science applications (M. Kamlar et al., 2010).

Enzyme Interaction Studies

Research on methanesulfonyl fluoride's interaction with acetylcholinesterase demonstrates its inhibitory properties, offering insights into enzyme mechanisms and potential therapeutic targets. Such studies underline the chemical's utility in biochemistry and pharmacology (R. Kitz & I. B. Wilson, 1963).

Spectroscopic and Structural Analyses

Structural and spectroscopic studies of complexes involving derivatives of (3-Nitrophenyl)methanesulfonyl fluoride contribute to our understanding of molecular interactions and reactivity. These findings are crucial for the development of new chemical entities and materials (I. Binkowska et al., 2001).

Development of New Synthetic Routes

The application of (3-Nitrophenyl)methanesulfonyl fluoride in the synthesis of vinyl fluorides through carbanion intermediates showcases its role in facilitating new synthetic pathways. This contributes to the field of organic synthesis, offering efficient routes to fluorine-containing compounds (J. Mccarthy et al., 1990).

Electrochemical Sensing Applications

Developments in electrochemical sensing interfaces, utilizing the fluoride ion recognition ability of nitro-substituted derivatives of (3-Nitrophenyl)methanesulfonyl fluoride, highlight its potential in environmental monitoring and analytical chemistry. Such applications demonstrate the versatility of (3-Nitrophenyl)methanesulfonyl fluoride in developing tools for the selective detection of ions in water (Yue Ni et al., 2017).

Safety and Hazards

The safety information for “(3-Nitrophenyl)methanesulfonyl fluoride” indicates that it is associated with several hazard statements including H302, H312, H314, H332, and H335 . These statements suggest that the compound is harmful if swallowed, in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of (3-Nitrophenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

(3-Nitrophenyl)methanesulfonyl fluoride acts as a potent inhibitor of AChE . The compound interacts with AChE, inhibiting its activity and thereby affecting the regulation of acetylcholine. This interaction and the resulting changes can have significant effects on neurotransmission.

properties

IUPAC Name

(3-nitrophenyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHJHAMCKIXOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitrophenyl)methanesulfonyl fluoride

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